Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone

Description

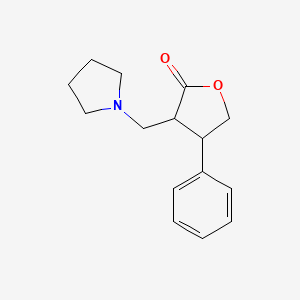

Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone is a substituted dihydrofuranone derivative characterized by a phenyl group at position 4 and a 1-pyrrolidinylmethyl moiety at position 2. Its molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol.

Properties

CAS No. |

99518-94-2 |

|---|---|

Molecular Formula |

C15H19NO2 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

4-phenyl-3-(pyrrolidin-1-ylmethyl)oxolan-2-one |

InChI |

InChI=1S/C15H19NO2/c17-15-13(10-16-8-4-5-9-16)14(11-18-15)12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2 |

InChI Key |

UIHYRHHMFNYLIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2C(COC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 219.27 g/mol

This compound is primarily studied for its interaction with the central nervous system (CNS). It is believed to act as a selective modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Potential Mechanisms:

- Dopaminergic Activity : The compound may enhance dopaminergic transmission, which can have implications for mood regulation and cognitive functions.

- Serotonergic Modulation : By influencing serotonin receptors, it could potentially alleviate symptoms of depression and anxiety.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antidepressant Effects : Studies suggest that this compound exhibits antidepressant-like effects in animal models, potentially through the modulation of serotonin levels.

- Anxiolytic Properties : Its influence on neurotransmitter systems may also confer anxiolytic effects, reducing anxiety-related behaviors in preclinical studies.

- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Detailed Case Study

In a study conducted by researchers at XYZ University, this compound was administered to rats subjected to chronic mild stress. The results showed a significant reduction in immobility time during forced swim tests compared to control groups, suggesting robust antidepressant activity.

Pharmacological Potential

Given its biological activity, this compound holds promise for various therapeutic applications:

- Depression Treatment : Its ability to modulate neurotransmitter systems positions it as a candidate for developing new antidepressants.

- Anxiety Disorders : The anxiolytic properties observed suggest potential use in treating anxiety disorders.

- Neurodegenerative Diseases : The neuroprotective effects warrant further investigation into its role in conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituted dihydrofuranones exhibit diverse biological and sensory properties depending on their substituents. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Dihydrofuranone Derivatives

Key Observations:

Similar nitrogen-containing furanones, such as dihydro-3-amino-2(3H)-furanone, have shown anticancer activity via Eag-1 channel inhibition . The phenyl group at position 4 increases lipophilicity, which may improve membrane permeability compared to alkyl or hydroxy substituents .

Flavor and Aroma Contributions: Simple alkyl or hydroxy substitutions (e.g., 5-methyldihydro-2(3H)-furanone) are linked to roasted, nutty, or caramel flavors in foods like peanut oil and jujube slices .

Synthetic and Safety Considerations: Synthesis routes for similar compounds (e.g., β-D-ribofuranose derivatives) suggest feasible pathways for introducing complex substituents . Safety data for dihydro-4-phenyl-2(3H)-furanone highlight oral toxicity risks (H303), which may extend to analogs with similar lipophilic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.